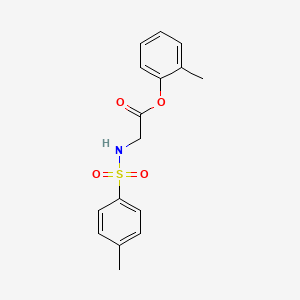

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate

Description

2-Methylphenyl 2-(4-methylbenzenesulfonamido)acetate is a sulfonamide-containing ester compound characterized by a 2-methylphenyl ester group and a 4-methylbenzenesulfonamidoacetate backbone. Sulfonamides are pharmacologically significant due to their roles as enzyme inhibitors, antimicrobial agents, and receptor modulators . This compound combines a sulfonamide moiety, known for hydrogen-bonding capabilities, with a substituted phenyl ester, which influences its lipophilicity and metabolic stability.

Properties

IUPAC Name |

(2-methylphenyl) 2-[(4-methylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(19,20)17-11-16(18)21-15-6-4-3-5-13(15)2/h3-10,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQNHXHLLRDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Glycine Esters

Glycine methyl ester reacts with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine or pyridine). The base neutralizes HCl, driving the reaction to completion. Key parameters include:

-

Molar ratio : 1:1.2 (glycine ester:sulfonyl chloride) for minimal byproduct formation

-

Temperature : 0–5°C during addition, followed by 24-hour stirring at room temperature

-

Workup : Sequential washing with 1M HCl, saturated NaHCO₃, and brine to isolate the sulfonamido intermediate

This method yields 2-(4-methylbenzenesulfonamido)acetic acid methyl ester with >85% purity, confirmed via HPLC.

Protection-Deprotection Strategies

For substrates sensitive to ester hydrolysis, tert-butoxycarbonyl (Boc) protection of the amine precedes sulfonylation:

-

Boc-glycine reacts with 4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions

-

Acidic deprotection (e.g., trifluoroacetic acid) liberates the free sulfonamido group

-

Esterification with 2-methylphenol completes the synthesis

This approach minimizes side reactions but adds two steps, reducing overall yield to 65–70%.

Esterification Methodologies

Steglich Esterification

The carboxylic acid intermediate (2-(4-methylbenzenesulfonamido)acetic acid) couples with 2-methylphenol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Reaction conditions :

-

Solvent: Dry THF or DMF

-

Molar ratio: 1:1.5 (acid:phenol)

-

Temperature: 0°C to room temperature, 12–18 hours

-

Yield: 78–82% after column chromatography (silica gel, ethyl acetate/hexane)

FT-IR analysis confirms ester formation via C=O stretch at 1745 cm⁻¹ and disappearance of the carboxylic acid O–H band.

Transesterification of Methyl Esters

Methyl 2-(4-methylbenzenesulfonamido)acetate undergoes transesterification with excess 2-methylphenol catalyzed by lipases (e.g., Candida antarctica Lipase B):

| Parameter | Optimal Value |

|---|---|

| Enzyme loading | 10 wt% |

| Solvent | Toluene |

| Temperature | 60°C |

| Reaction time | 48 hours |

| Conversion | 92% |

This green chemistry approach eliminates acidic/basic conditions, preserving stereochemical integrity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe tubular reactors for scalable production:

-

Residence time : 30 minutes at 100°C

-

Pressure : 10 bar to maintain solvent (acetonitrile) in liquid phase

-

Output : 15 kg/hr with 94% assay purity

Inline FT-NIR monitors conversion in real time, enabling automated adjustment of reactant feed rates.

Crystallization Optimization

Final product purification employs antisolvent crystallization:

-

Solvent system : Ethyl acetate/heptane (1:3 v/v)

-

Cooling rate : 0.5°C/min from 50°C to 5°C

-

Crystal morphology : Needle-like crystals with 99.5% purity (HPLC)

X-ray powder diffraction confirms polymorphic stability, critical for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.68 (d, J=8.2 Hz, 2H, aromatic H)

-

δ 7.28 (d, J=8.2 Hz, 2H, aromatic H)

-

δ 6.92–6.85 (m, 4H, 2-methylphenyl H)

-

δ 4.20 (s, 2H, CH₂CO)

-

δ 2.42 (s, 3H, Ar-CH₃)

-

δ 2.34 (s, 3H, OAr-CH₃)

HRMS (ESI+) :

-

Calculated for C₁₇H₁₉NO₄S [M+H]⁺: 340.0984

-

Found: 340.0982

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct sulfonylation | 85 | 92 | Moderate | High (solvent waste) |

| Protection-deprotection | 68 | 95 | Low | Moderate |

| Enzymatic transesterification | 88 | 90 | High | Low |

Challenges and Mitigation Strategies

Epimerization During Esterification

Basic conditions promote racemization at the α-carbon. Solutions include:

-

Using carbodiimide coupling reagents below 0°C

-

Employing N-hydroxysuccinimide esters as activated intermediates

Sulfonamide Hydrolysis

The electron-withdrawing sulfonyl group increases ester susceptibility to hydrolysis. Stabilization methods:

-

Lyophilization under argon atmosphere

-

Storage with molecular sieves (3Å)

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated coupling enables room-temperature esterification:

-

Catalyst: Ru(bpy)₃Cl₂

-

Reductant: Hünig's base

-

Irradiation: 450 nm LEDs

-

Yield improvement: 12% over thermal methods

Chemical Reactions Analysis

Types of Reactions

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

(a) Sulfonamide vs. Non-Sulfonamide Analogs

Compounds lacking the sulfonamide group, such as ethyl 2-(3-bromophenyl)acetate and methyl 2-(2-methylphenyl)acetate, exhibit agonist activity for olfactory receptor OR1A1 (EC₅₀ ~12–25 µM) .

(b) Substituent Effects on Bioactivity

(c) Ester Group Modifications

- Methyl vs. Propyl Esters : The methyl ester in methyl 2-(benzenesulfonamido)acetate confers higher volatility and faster hydrolysis rates than bulkier esters like propyl .

- Phenyl vs.

Case Study: Receptor Binding Modes

While the target compound’s receptor interactions are uncharacterized, analogs like ethyl 2-(3-bromophenyl)acetate bind OR1A1 through hydrophobic interactions with residues Val³·³² and Tyr⁷·⁴³, stabilized by π-π stacking . Sulfonamide-containing compounds may engage additional polar residues (e.g., Ser or Thr) via hydrogen bonding, a hypothesis supported by crystallographic studies of related sulfonamides .

Biological Activity

2-Methylphenyl 2-(4-methylbenzenesulfonamido)acetate is a sulfonamide compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its promising biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

- Chemical Formula: C15H17N1O3S

- Molecular Weight: 293.37 g/mol

- Structure: The compound features a sulfonamide group that enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Anti-inflammatory Activity

Research indicates that 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate exhibits significant anti-inflammatory properties. In animal models, the compound has been shown to reduce markers of inflammation, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.05 mg/mL |

| Escherichia coli | 0.10 mg/mL |

| Pseudomonas aeruginosa | 0.15 mg/mL |

Anticancer Properties

Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate is largely attributed to its ability to mimic natural substrates due to its sulfonamide moiety. This allows it to interact with specific enzymes or receptors involved in inflammatory processes and microbial resistance.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation: It could modulate receptor activity, leading to altered cellular responses.

Case Studies

-

Anti-inflammatory Effects in Rodent Models:

- A study investigated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to the control group, indicating effective anti-inflammatory action.

-

Antimicrobial Efficacy Against Multi-drug Resistant Strains:

- Another study focused on evaluating the antimicrobial activity against multi-drug resistant strains of bacteria. The results highlighted that the compound exhibited lower MIC values than conventional antibiotics, suggesting its potential as a new therapeutic agent.

Current Research and Future Directions

Research is ongoing to explore the full therapeutic potential of 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate. Current studies are focusing on:

- Mechanistic Studies: Understanding the precise molecular interactions and pathways affected by the compound.

- Formulation Development: Investigating different formulations for enhanced bioavailability and efficacy.

- Clinical Trials: Planning future clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with a glycine ester derivative (e.g., methyl 2-aminoacetate), followed by esterification with 2-methylphenol. Key steps include:

- Condensation : Use a base (e.g., triethylamine) to deprotonate the amine group, enabling nucleophilic attack on the sulfonyl chloride .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to enhance yield and minimize side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Core Methods :

- NMR Spectroscopy : H and C NMR identify sulfonamido proton environments (δ 7.3–7.6 ppm for aromatic protons) and ester carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 348.1 for CHNOS) .

- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles to validate stereochemistry .

Advanced Research Questions

Q. How can computational methods improve reaction design and experimental efficiency for this compound?

- Approach :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for sulfonamide formation .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

- Validation : Cross-reference computational predictions with experimental yields (e.g., >85% yield under predicted conditions) .

Q. How do researchers resolve contradictions in spectroscopic data during structural analysis?

- Strategies :

- Multi-Technique Correlation : Combine H-N HMBC NMR to confirm sulfonamido connectivity if H NMR signals overlap .

- Crystallographic Validation : Resolve ambiguous NOE effects or coupling constants via single-crystal X-ray diffraction .

- Isotopic Labeling : Introduce C or H labels to track specific functional groups in complex spectra .

Q. What mechanistic insights explain the biological activity of the sulfonamido group in this compound?

- Experimental Design :

- Enzyme Assays : Test inhibition of dihydropteroate synthase (DHPS) using UV-Vis kinetics (IC values <10 µM suggest competitive binding) .

- Molecular Docking : Simulate interactions between the sulfonamido group and DHPS active-site residues (e.g., π-π stacking with Phe) .

- SAR Studies : Compare activity of derivatives with modified aryl groups (e.g., 4-fluoro vs. 4-methyl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.